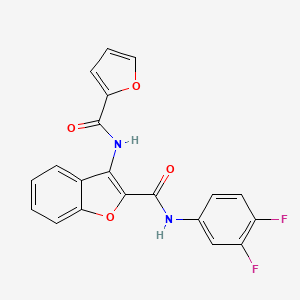

N-(3,4-二氟苯基)-3-(呋喃-2-甲酰胺基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is a compound synthesized through a series of reactions involving furan-2-carbonyl chloride and 4-bromoaniline, resulting in excellent yields of 94% . This compound has demonstrated significant anti-bacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii, making it more effective than various commercially available drugs .

Synthesis Analysis

The synthesis of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide involves the arylating of carboxamide by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base, resulting in moderate to good yields .

Molecular Structure Analysis

The molecular structure of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is characterized by the presence of a difluorophenyl group and a furan-2-carboxamido moiety, contributing to its potent anti-bacterial properties .

Chemical Reactions Analysis

The compound undergoes arylating reactions and demonstrates stability and active site interaction through docking studies and MD simulations, validating its anti-bacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide contribute to its effectiveness against drug-resistant bacteria, making it a promising candidate for further pharmaceutical development .

"Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach"

科学研究应用

反应和合成

- 呋喃衍生物合成:呋喃衍生物已通过二苯基(苯乙炔基)硒化盐与活性亚甲基化合物反应合成,导致中间体氧硒化物的分离,进一步反应产生呋喃衍生物 (T. Kataoka 等人,1998 年).

- C-硫核糖核苷:呋喃硫呋喃和硫吩硫呋喃的合成,替阿唑呋喃的类似物,证明了呋喃衍生物在创建具有潜在生物活性的化合物中的效用 (P. Franchetti 等人,2000 年).

- 多官能化苯并呋喃-4(5H)-酮:合成多官能化苯并呋喃-4(5H)-酮的方法强调了呋喃衍生物在创建具有多种应用潜力的复杂分子结构中的应用 (马冠华等人,2014 年).

生物活性和材料科学

- 抗菌活性:苯并呋喃的硫脲衍生物已被合成并测试其抗菌活性,证明了呋喃衍生物在开发新型抗菌剂中的潜力 (Carmen Limban 等人,2011 年).

- 呋喃二羧酸中的聚酰胺:基于呋喃-2,5-二羧酸的呋喃-脂肪族聚酰胺被强调为聚苯二甲酰胺的可持续替代品,表明在高性能材料中的应用 (蒋毅等人,2015 年).

化学反应性和机理见解

- 狄尔斯-阿尔德反应:对呋喃和苯并呋喃衍生物在狄尔斯-阿尔德反应中的反应性的研究揭示了独特的反应性模式和生成复杂杂环化合物的潜力,提供了对新型有机材料合成的见解 (G. A. Griffith 等人,2006 年).

属性

IUPAC Name |

N-(3,4-difluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2O4/c21-13-8-7-11(10-14(13)22)23-20(26)18-17(12-4-1-2-5-15(12)28-18)24-19(25)16-6-3-9-27-16/h1-10H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSQNYACQZFYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)